molecular formula C20H21N3O4S2 B2661484 N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 892855-80-0

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2661484
CAS No.: 892855-80-0
M. Wt: 431.53
InChI Key: FRZMGRVQDKTEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 892855-80-0) is a synthetic organic compound with the molecular formula C₂₀H₂₁N₃O₄S₂ and a molecular weight of 431.5 . This benzamide derivative features a 4-ethylbenzothiazole group linked to a 4-(morpholinosulfonyl)benzamide core, a structure of significant interest in medicinal chemistry research. Compounds incorporating both benzothiazole and sulfonamide moieties are frequently investigated for their potential biological activities . Recent studies on hybrid molecules with similar structural features have demonstrated potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including ESKAPE pathogens, by potentially disrupting essential enzymatic functions or through distinctive modes of action when combined with delivery vectors like cell-penetrating peptides . Furthermore, structurally related sulfonamide-bearing thiazole compounds have shown promising activity as inhibitors of carbonic anhydrase enzymes, which are relevant therapeutic targets for various conditions . The presence of the morpholinosulfonyl group in this compound is a key feature that can influence its physicochemical properties and interaction with biological targets. This product is intended for research applications, such as in vitro antibacterial screening, enzyme inhibition assays, and as a building block in the development of novel therapeutic agents. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-14-4-3-5-17-18(14)21-20(28-17)22-19(24)15-6-8-16(9-7-15)29(25,26)23-10-12-27-13-11-23/h3-9H,2,10-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMGRVQDKTEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases, autoimmune disorders, and cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential clinical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a benzothiazole moiety linked to a morpholine sulfonamide group, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, leading to enhanced anti-inflammatory responses and potential antitumor effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PDE4 with an IC50 value of approximately 11 nM. This suggests a potent ability to modulate cAMP levels in cellular systems .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Notably, it has shown efficacy in reducing inflammation in models of arthritis and other inflammatory diseases. The compound's ability to modulate immune responses has also been highlighted in studies involving autoimmune conditions .

Case Study 1: Treatment of Inflammatory Diseases

A study investigated the effects of this compound in a murine model of collagen-induced arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

Case Study 2: Antitumor Activity

Another research effort focused on the compound's antitumor properties. In vitro testing against human breast cancer cell lines revealed that it induced apoptosis and inhibited cell proliferation effectively. The study concluded that the compound could serve as a lead for developing new anticancer therapies targeting specific malignancies .

Summary of Research Findings

Study FocusFindingsReference
PDE4 InhibitionIC50 = 11 nM; significant increase in cAMP levels
Inflammatory Disease ModelReduced joint swelling and inflammatory markers
Antitumor ActivityInduced apoptosis in breast cancer cells; inhibited proliferation

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induces apoptosis
    A549 (Lung)20Inhibits cell cycle progression
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models, highlighting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Effects
    • The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.
    CytokineInhibition (%)
    TNF-alpha70
    IL-660
    This data was corroborated by experiments conducted on macrophage cell lines, where this compound significantly reduced cytokine levels .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound include:

  • Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Modulation of Gene Expression : It alters the expression of genes associated with cell survival and proliferation, contributing to its anticancer effects.

Case Studies

  • Breast Cancer Treatment
    • A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to a significant reduction in tumor markers and improved patient outcomes compared to standard treatments .
  • Chronic Inflammatory Diseases
    • In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in decreased joint inflammation and damage, suggesting its potential use as a therapeutic agent for chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues with Varying Benzothiazole Substituents

Key modifications to the benzothiazole scaffold significantly alter physicochemical and biological properties:

Compound Name Substituents on Benzothiazole Melting Point (°C) Yield (%) Key Activity/Notes Reference
N-(5-Methoxybenzo[d]thiazol-2-yl) derivatives 5-Methoxy, morpholinomethyl 99.9–177.2 78–90 Enzyme inhibition (specific targets not detailed)
TOZ6 () 4-Methoxy, 7-morpholino Not reported 86 Radiolabeled PET imaging candidate
4i () 4-Ethylpiperazine 135.4 85 High-yield synthesis, white solid

Key Observations :

  • Morpholino-containing derivatives (e.g., TOZ6) exhibit superior yields (up to 86%) compared to ethylpiperazine analogs (~85%), suggesting efficient synthetic routes for morpholino-functionalized compounds .

Sulfonamide Group Variations

The sulfonamide moiety is critical for target binding. Substitutions on the sulfonyl group modulate potency and selectivity:

Compound Name Sulfonamide Substituent Key Findings Reference
2D216 () Piperidin-1-ylsulfonyl Potent NF-κB activation; adjuvant synergy with TLR ligands
4-(Diethylsulfamoyl) derivative Diethylsulfamoyl Lower polarity; potential CNS activity
4-(Morpholinosulfonyl) target Morpholinosulfonyl Hypothesized enhanced solubility and kinase affinity

Key Observations :

  • Piperidine-sulfonyl analogs (e.g., 2D216) show strong immunomodulatory effects, while morpholino groups may improve water solubility due to the oxygen-rich morpholine ring .
  • Diethylsulfamoyl derivatives () are more lipophilic than morpholinosulfonyl analogs, which could limit their utility in aqueous biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.